Tert-butyl 3-((2-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((2-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an azetidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2-(aminomethyl)pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3-((2-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate .
Uniqueness
Tert-butyl 3-((2-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-[2-(aminomethyl)pyridin-3-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-10(9-17)19-12-5-4-6-16-11(12)7-15/h4-6,10H,7-9,15H2,1-3H3 |
InChI Key |
FDIOPLPEKYLLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(N=CC=C2)CN |
Origin of Product |
United States |
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